AS2521780
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AS2521780 is a novel and selective inhibitor of protein kinase C theta (PKCθ), a crucial signaling enzyme involved in the activation of T lymphocytes. This compound has shown significant potential in prolonging allograft survival in both rat and non-human primate models, making it a promising candidate for therapeutic applications in transplantation and immune-related disorders .
Preparation Methods
The synthesis of AS2521780 involves chemical optimization based on the activity-structure relationship approach. The specific synthetic routes and reaction conditions are proprietary to Astellas Pharma Inc., the company that developed this compound . Industrial production methods for this compound are not publicly disclosed, but they likely involve standard pharmaceutical manufacturing processes to ensure high purity and consistency.
Chemical Reactions Analysis
AS2521780 undergoes various chemical reactions, primarily focusing on its interaction with protein kinase C isozymes. It exhibits potent inhibition of recombinant human PKCθ enzyme activity with an IC50 of 0.48 nM, which is significantly higher than its inhibition of other PKC isoforms . The compound also suppresses CD3/CD28-induced Interleukin-2 (IL-2) gene transcription in Jurkat T cells and the proliferation of human primary T cells . Common reagents and conditions used in these reactions include CD3/CD28 antibodies and Jurkat T cells in vitro.
Scientific Research Applications
AS2521780 has been extensively studied for its applications in scientific research, particularly in the fields of immunology and transplantation. It has demonstrated the ability to prolong cardiac and renal allograft survival in rat and non-human primate models, both as a monotherapy and in combination with other immunosuppressive agents like FK506 and mycophenolate mofetil (MMF) . Additionally, this compound has shown efficacy in reducing paw swelling in a rat model of adjuvant-induced arthritis, indicating its potential use in treating inflammatory conditions .
Mechanism of Action
AS2521780 exerts its effects by selectively inhibiting PKCθ, a key enzyme in T-cell activation. By inhibiting PKCθ, this compound suppresses the transcription of IL-2 and the proliferation of T cells, thereby modulating the immune response . This selective inhibition is achieved through the compound’s high affinity for PKCθ, with minimal effects on other PKC isoforms . The molecular targets and pathways involved include the CD3/CD28 signaling pathway and the downstream production of cytokines like IL-2.
Comparison with Similar Compounds
AS2521780 is unique in its high selectivity for PKCθ compared to other PKC inhibitors. Similar compounds include:
PKCε inhibitors: These inhibitors target PKC epsilon and have different applications in cancer and cardiovascular diseases.
PKCα inhibitors: These inhibitors target PKC alpha and are studied for their roles in various cellular processes, including cell proliferation and differentiation.
PKCδ inhibitors: These inhibitors target PKC delta and are investigated for their potential in treating cancer and inflammatory diseases.
This compound stands out due to its potent and selective inhibition of PKCθ, making it a valuable tool for studying T-cell-mediated immunity and potential therapeutic applications in transplantation and autoimmune diseases.
Properties
CAS No. |
1214726-89-2 |
---|---|
Molecular Formula |
C30H41N7OS |
Molecular Weight |
547.77 |
IUPAC Name |
4-({[(1R,3R,4s,5S)-4-{[(trans-4-Hydroxycyclohexyl) methyl]amino}adamantan-1-yl]methyl}amino)-2-({[2-(methylsulfanyl)pyridin-3-yl]methyl}amino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C30H41N7OS/c1-39-28-21(3-2-8-32-28)16-34-29-35-17-24(14-31)27(37-29)36-18-30-11-20-9-22(12-30)26(23(10-20)13-30)33-15-19-4-6-25(38)7-5-19/h2-3,8,17,19-20,22-23,25-26,33,38H,4-7,9-13,15-16,18H2,1H3,(H2,34,35,36,37)/t19-,20?,22-,23+,25-,26+,30+ |
InChI Key |
YMYFRDZTZVZUPF-BTBPLRBESA-N |
SMILES |
N#CC1=CN=C(NCC2=CC=CN=C2SC)N=C1NC[C@]34C[C@]5([H])[C@H](NC[C@H]6CC[C@H](O)CC6)[C@@](C4)([H])CC(C5)C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AS-2521780; AS 2521780; AS2521780 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.